Formaldoxime hydrochloride

Descripción general

Descripción

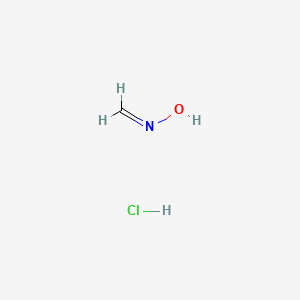

Formaldoxime hydrochloride is an organic compound with the chemical formula [H₂C=N(−H)(−OH)]⁺Cl⁻. It is the hydrochloride salt of formaldoxime, which is the oxime derivative of formaldehyde. This compound is a colorless liquid that tends to polymerize into a cyclic trimer in its pure form. its aqueous solutions are stable. This compound is primarily used as a reagent in organic synthesis, particularly for the conversion of aryl diazonium salts to aryl aldehydes .

Métodos De Preparación

Formaldoxime hydrochloride is synthesized by combining hydroxylamine hydrochloride and formaldehyde. The general synthetic route involves the following steps :

-

Preparation of Formaldoxime

- A mixture of paraformaldehyde and hydroxylamine hydrochloride is heated in water until a clear solution is obtained.

- Hydrated sodium acetate is then added to the mixture, which is boiled gently under reflux for about 15 minutes to yield a 10% solution of formaldoxime.

-

Formation of this compound

- The formaldoxime solution is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and stability of the compound.

Análisis De Reacciones Químicas

Formaldoxime hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions :

Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form hydroxylamine derivatives.

Substitution: It is commonly used in organic synthesis for the conversion of aryl diazonium salts to aryl aldehydes.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acidic or basic conditions depending on the desired reaction. Major products formed from these reactions include nitroso compounds, hydroxylamine derivatives, and aryl aldehydes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Isoxazolidine Synthesis

Formaldoxime hydrochloride is primarily utilized in the synthesis of isoxazolidines, which are five-membered heterocycles containing one nitrogen and one oxygen atom. These compounds have various applications in pharmaceuticals, agrochemicals, and materials science. The process typically involves the reaction of formaldoxime with suitable substrates under controlled conditions to yield isoxazolidine derivatives .

1.2 Oxime Formation

Formaldoxime can be used to generate oximes from aldehydes and ketones. This reaction is crucial in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The oxime formation reaction generally proceeds through nucleophilic addition of the hydroxylamine group to the carbonyl carbon, followed by dehydration .

Biological Applications

2.1 Nitric Oxide (NO) Donor

Research indicates that this compound acts as a nitric oxide donor. Nitric oxide plays a vital role in various physiological processes, including vasodilation and neurotransmission. Studies have shown that formaldoxime can release NO upon oxidation, which may have implications for cardiovascular health and treatments for conditions such as hypertension .

2.2 Antithrombotic Activity

Formaldoxime has been investigated for its potential antithrombotic properties. In vitro studies demonstrated that certain derivatives of formaldoxime could inhibit thrombus formation, suggesting a possible therapeutic application in preventing blood clots . The mechanism involves the modulation of platelet aggregation and blood vessel relaxation through NO release.

Case Studies

3.1 Study on Blood Pressure Reduction

A study conducted on conscious rats revealed that administration of formaldoxime resulted in significant blood pressure reduction. This effect was attributed to its ability to release NO, which activates guanylate cyclase and leads to vasodilation . The study highlighted the compound's potential for therapeutic use in managing hypertension.

3.2 Research on Oxidative Pathways

Another investigation focused on the oxidative pathways involving formaldoxime and its derivatives. The study demonstrated that amidoximes derived from formaldoxime could be oxidized enzymatically to release NO and other nitrogen species, contributing to their biological activity . This research provides insights into the metabolic pathways that may be exploited for therapeutic purposes.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Isoxazolidine Synthesis | Important for pharmaceuticals |

| Biological Research | NO Donor | Potential cardiovascular applications |

| Antithrombotic Activity | Inhibition of thrombus formation | Investigated in vivo studies |

| Oxime Formation | Conversion of aldehydes/ketones | Key step in organic synthesis |

Mecanismo De Acción

The mechanism of action of formaldoxime hydrochloride involves its ability to form stable complexes with various metal ions and its reactivity as an oxime derivative :

Molecular Targets: It targets metal ions like manganese, forming stable complexes that can be detected and quantified.

Pathways Involved: The compound can undergo oxidation and reduction reactions, contributing to its role as a nitric oxide donor and its reactivity in organic synthesis.

Comparación Con Compuestos Similares

Formaldoxime hydrochloride can be compared with other similar compounds such as phosgene oxime, formaldehyde, and other oximes :

Phosgene Oxime: Unlike this compound, phosgene oxime is highly toxic and used as a chemical warfare agent.

Formaldehyde: Formaldehyde is a simpler aldehyde that does not form stable oxime derivatives like this compound.

Other Oximes: Similar oximes include acetoxime and butyraldoxime, which have different reactivities and applications in organic synthesis.

This compound is unique in its stability in aqueous solutions and its specific applications in organic synthesis and metal ion determination.

Actividad Biológica

Formaldoxime hydrochloride, a derivative of formaldehyde and hydroxylamine, has garnered attention due to its biological activities and potential therapeutic applications. This article examines the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₃H₉N₃O₃·HCl

- CAS Number : 6286-29-9

- Molecular Weight : 171.57 g/mol

- Melting Point : Approximately 128°C (decomposes) .

This compound primarily acts through its oxime functional group, which can participate in various biochemical reactions. Its biological activities include:

- Cardiotonic Effects : Research indicates that amidoximes, including formaldoxime derivatives, can enhance cardiac contractility. In vitro studies have demonstrated that these compounds can induce positive inotropic effects, potentially beneficial for treating heart failure .

- Nitric Oxide Release : Amidoximes have been shown to release nitric oxide (NO), which plays a crucial role in vasodilation and cardiovascular health. For instance, certain amidoxime derivatives released significant amounts of NO under specific conditions, suggesting their potential as vasodilators .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Cardiotonic | Increased heart muscle force | |

| Nitric Oxide Release | Up to 40% NO release from specific amidoximes | |

| Antimicrobial | Exhibits activity against pathogens |

Case Studies

-

Cardiac Function Enhancement :

- A study by Shahid et al. demonstrated that formaldehyde derivatives, including formaldoxime, improved cardiac function in isolated heart tissues. The administration of these compounds resulted in increased heart rate and force of contraction, indicating their potential for treating cardiac dysfunction .

- Vasodilatory Effects :

- Antimicrobial Properties :

Safety and Toxicity

This compound is classified as a hazardous substance with potential irritant effects on the skin and eyes. Safety data sheets recommend appropriate personal protective equipment when handling the compound due to its irritant properties and potential respiratory effects .

Propiedades

IUPAC Name |

N-methylidenehydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO.ClH/c1-2-3;/h3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGCJNWNSDXSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883976 | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3473-11-8 | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxymethaniminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.